molecular formula C15H29NO B14223321 N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide CAS No. 823213-79-2

N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide

Cat. No.: B14223321
CAS No.: 823213-79-2
M. Wt: 239.40 g/mol
InChI Key: IGVDKJBYEWYCDV-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide is an organic compound with a unique structure that includes a cyclodecyl ring substituted with a methyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide can be synthesized through the reaction of 1-methylcyclodecanol with dimethylamine and acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide bond. The general reaction scheme is as follows:

    Starting Materials: 1-methylcyclodecanol, dimethylamine, acetic anhydride.

    Reaction Conditions: Reflux in an appropriate solvent (e.g., toluene) for several hours.

    Purification: The product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include:

    Reactant Mixing: Continuous mixing of 1-methylcyclodecanol, dimethylamine, and acetic anhydride.

    Reaction Control: Maintaining optimal temperature and pressure conditions.

    Product Isolation: Using distillation columns for separation and purification.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N,N-Dimethyl-2-(1-methylcyclodecyl)amine.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its polar nature.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. The acetamide moiety plays a crucial role in binding to active sites, while the cyclodecyl ring provides steric effects that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A simpler analog without the cyclodecyl ring.

    N,N-Dimethylformamide: Similar in structure but with a formyl group instead of an acetamide.

    N-Methyl-2-pyrrolidone: Contains a pyrrolidone ring instead of a cyclodecyl ring.

Uniqueness

N,N-Dimethyl-2-(1-methylcyclodecyl)acetamide is unique due to its cyclodecyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications where specific molecular interactions are required, such as in drug design and catalysis.

Properties

CAS No.

823213-79-2

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

N,N-dimethyl-2-(1-methylcyclodecyl)acetamide

InChI

InChI=1S/C15H29NO/c1-15(13-14(17)16(2)3)11-9-7-5-4-6-8-10-12-15/h4-13H2,1-3H3

InChI Key

IGVDKJBYEWYCDV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCCCCC1)CC(=O)N(C)C

Origin of Product

United States

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